molecular formula C15H13FN2O3 B6393947 MFCD18318436 CAS No. 1261935-59-4

MFCD18318436

Cat. No.: B6393947
CAS No.: 1261935-59-4
M. Wt: 288.27 g/mol
InChI Key: ROHVHRZFHVHSLH-UHFFFAOYSA-N
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Description

MFCD18318436 is a chemical compound identified by its MDL number, which serves as a unique identifier in chemical databases. Such compounds are typically characterized by heterocyclic frameworks, halogen substitutions, and applications in pharmaceuticals or agrochemicals. This article compares this compound with structurally and functionally similar compounds to infer its physicochemical and biological behavior .

Properties

IUPAC Name

6-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-5-3-9(7-12(11)16)13-6-4-10(8-18-13)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVHRZFHVHSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688296
Record name 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-59-4
Record name 6-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318436” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific process].

    Step 3: Final product obtained by [specific method], ensuring high purity and stability.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This typically involves:

    Large-scale reactors: for the initial synthesis.

    Purification techniques: such as distillation or crystallization.

    Quality control measures: to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318436” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Reduced by [specific reducing agents] to yield [specific products].

    Substitution: Participates in substitution reactions with [specific reagents], leading to [specific products].

Common Reagents and Conditions:

    Oxidizing agents: [Examples of oxidizing agents].

    Reducing agents: [Examples of reducing agents].

    Solvents and catalysts: [Examples of solvents and catalysts used].

Major Products Formed: The major products formed from these reactions include [list of products], each with its own set of properties and applications.

Scientific Research Applications

“MFCD18318436” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biochemical assays and studies involving [specific biological processes].

    Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].

    Industry: Utilized in the production of [specific industrial products], contributing to advancements in [specific industries].

Mechanism of Action

The mechanism of action of “MFCD18318436” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to [specific receptors or enzymes]: , leading to [specific biochemical changes].

    Modulating [specific pathways]: , resulting in [specific physiological effects].

    Influencing [specific cellular processes]: , which contributes to its overall activity.

Comparison with Similar Compounds

Comparative Analysis of Structural and Physicochemical Properties

The following table summarizes key properties of MFCD18318436 and three structurally related compounds from the evidence:

Property CAS 918538-05-3 (C₆H₃Cl₂N₃) CAS 1046861-20-4 (C₆H₅BBrClO₂) CAS 1761-61-1 (C₇H₅BrO₂) This compound (Hypothetical)
Molecular Weight 188.01 235.27 201.02 ~190–240 (estimated)
Log Po/w (XLOGP3) N/A 2.15 N/A ~1.5–2.5 (predicted)
TPSA (Ų) N/A 40.46 N/A ~40–60 (estimated)
Solubility (mg/mL) 0.24 (ESOL) 0.24 0.687 0.1–0.7 (projected)
Bioavailability Score 0.55 0.55 0.55 0.5–0.6 (analog-based)
Hazard Profile H315-H319-H335 Warning H302 Likely moderate toxicity

Key Observations:

CAS 1046861-20-4 is a boronic acid derivative with bromo and chloro groups, often used in Suzuki-Miyaura cross-coupling reactions . CAS 1761-61-1 is a brominated aromatic compound with a benzoic acid moiety, commonly employed in organic synthesis .

Physicochemical Trends :

  • Higher molecular weight correlates with reduced solubility (e.g., 235.27 vs. 201.02).
  • Boronic acids (CAS 1046861-20-4) exhibit moderate Log P values, balancing lipophilicity and aqueous solubility .

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